molecular formula C14H12N4O4 B1212379 4-Nitrophenyl 4-guanidinobenzoate CAS No. 21658-26-4

4-Nitrophenyl 4-guanidinobenzoate

Cat. No. B1212379
CAS RN: 21658-26-4
M. Wt: 300.27 g/mol
InChI Key: CFOQGBUQTOGYKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrophenyl 4-guanidinobenzoate (NPGB) is synthesized as part of a group of aryl 4-guanidinobenzoates, which are investigated for their potential as nonhormonal contraceptive agents due to their ability to inhibit sperm acrosin, a key enzyme in fertilization. The synthesis of these compounds involves the reaction of specific phenols with guanidine, aiming to produce potent inhibitors with less toxicity compared to existing contraceptive agents (Kaminski et al., 1986).

Molecular Structure Analysis

The structural analysis of NPGB, particularly in interaction with enzymes like human serum albumin (HSA), reveals its esterase-like activity. Kinetic studies at various pH levels have determined the Michaelis constant (Ks) and the catalytic rate constant (k2), highlighting the multiple reactive sites of HSA towards NPGB and suggesting a complex interaction mechanism involving multiple hydrogen bonding capabilities (Kurono et al., 1991).

Chemical Reactions and Properties

NPGB's chemical properties, as highlighted by its reactions with human serum albumin, exhibit esterase-like activity with significant enzyme inhibition. This behavior is essential for understanding its potential biomedical applications and interactions within biological systems. The compound demonstrates multiple active sites, indicating a broad spectrum of interaction mechanisms and effects (Kurono et al., 1991).

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

4-Nitrophenyl compounds, including those with guanidino functionalities, play a significant role in atmospheric chemistry. These compounds can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere through nitration reactions. Their presence in the atmosphere can result from both gas-phase reactions involving phenols and NOx compounds and condensed-phase processes initiated by electrophilic nitration agents. The environmental dynamics of these nitrophenols, including their sources, formation mechanisms, and degradation processes, are crucial for understanding atmospheric pollution and developing strategies for air quality improvement (Harrison et al., 2005).

Analytical Chemistry and Environmental Remediation

In analytical and environmental contexts, the adsorption behavior of nitrophenols, including 4-nitrophenol derivatives, on activated carbon has been extensively studied. These studies aim at understanding the equilibrium and kinetics of adsorption processes, which are critical for environmental remediation and pollution control. Batch studies have revealed the adsorption dynamics of these compounds, providing insights into their interactions with activated carbon, a common material used for removing pollutants from water and soil (Kumar et al., 2007).

Biochemical Applications and Proteostasis

The guanidino group, characteristic of 4-Nitrophenyl 4-guanidinobenzoate, is notable for mimicking the arginine residue in various biochemical processes. This functionality is crucial for securing drug affinity to target molecules, especially in the context of proteostasis. Proteostasis involves the maintenance of cellular protein balance through the synthesis, folding, trafficking, and degradation of proteins. Compounds containing the guanidino group can influence these processes, potentially offering therapeutic benefits by preventing protein misfolding and alleviating endoplasmic reticulum stress (Kolb et al., 2015).

Catalysis and Nanotechnology

4-Nitrophenyl derivatives have been explored for their catalytic properties, particularly in the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant interest in organic synthesis and industrial processes. The catalytic activity of these compounds, often in the form of nanoparticles, showcases their potential in facilitating various chemical transformations, thus contributing to advancements in materials science and nanotechnology applications (Agrawal et al., 2018).

Safety And Hazards

When handling 4-Nitrophenyl 4-guanidinobenzoate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation . Do not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . This suggests that 4-Nitrophenyl 4-guanidinobenzoate could be used in future research to assess the activity of newly synthesized nanostructured materials .

properties

IUPAC Name

(4-nitrophenyl) 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-14(16)17-10-3-1-9(2-4-10)13(19)22-12-7-5-11(6-8-12)18(20)21/h1-8H,(H4,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOQGBUQTOGYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19135-17-2 (hydrochloride)
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90176041
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 4-guanidinobenzoate

CAS RN

21658-26-4
Record name 4-Nitrophenyl 4-[(aminoiminomethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21658-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4'-guanidinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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